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molecular formula C8H6F2N2 B2601831 4-(Aminomethyl)-3,5-difluorobenzonitrile CAS No. 242461-73-0; 633336-81-9

4-(Aminomethyl)-3,5-difluorobenzonitrile

Cat. No. B2601831
M. Wt: 168.147
InChI Key: GJJOHACEMLNFRG-UHFFFAOYSA-N
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Patent
US09296725B2

Procedure details

An excess of zinc powder was added to a stirred mixture of 3,5-difluoro-4-((hydroxyimino)methyl)benzonitrile (130 mg, 0.7 mmol) in acetic acid (10 mL) then heated to 60° C. for 2 h. The mixture was made basic by addition of aqueous ammonia and extracted with ethyl acetate. The organic layer was washed with brine, dried (Na2SO4) and concentrated in vacuo to afford 4-(aminomethyl)-3,5-difluorobenzonitrile (100 mg, 0.6 mmol) as a colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-difluoro-4-((hydroxyimino)methyl)benzonitrile
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:13])[C:9]=1[CH:10]=[N:11]O)[C:5]#[N:6].N>C(O)(=O)C.[Zn]>[NH2:11][CH2:10][C:9]1[C:8]([F:13])=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
3,5-difluoro-4-((hydroxyimino)methyl)benzonitrile
Quantity
130 mg
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1C=NO)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC1=C(C=C(C#N)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.6 mmol
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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